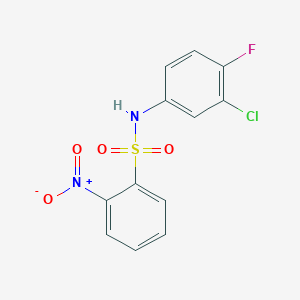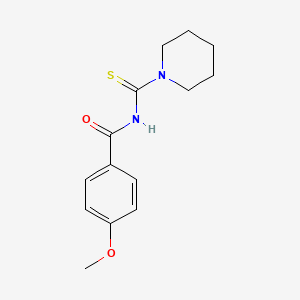
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide, also known as CFNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFNS belongs to the class of sulfonamide compounds that are widely used as antibacterial and antifungal agents. In recent years, CFNS has been extensively studied for its potential use in cancer treatment due to its unique properties.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide exerts its anticancer effects by inhibiting the activity of enzymes called carbonic anhydrases. Carbonic anhydrases play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has been shown to have a low toxicity profile and does not cause significant side effects in experimental animals. It has also been shown to have a good pharmacokinetic profile, meaning that it is readily absorbed, distributed, and eliminated from the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is readily available. However, N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is a relatively new compound, and its potential toxicity and side effects are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Another area of research could focus on developing new analogs of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide with improved efficacy and lower toxicity. Additionally, further research could be conducted to better understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide can be synthesized by the reaction of 3-chloro-4-fluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide as a yellow crystalline solid with a high purity.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as inflammation and bacterial infections.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-9-7-8(5-6-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHVHGSTKKCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)




![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)